molecular formula C8H3F4NO B1401338 4-Fluoro-2-(trifluoromethoxy)benzonitrile CAS No. 1323966-32-0

4-Fluoro-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1401338
CAS No.: 1323966-32-0
M. Wt: 205.11 g/mol
InChI Key: HGQQVVYULDWWOU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F4NO. It is characterized by the presence of both fluorine and nitrile functional groups, making it a valuable intermediate in various chemical syntheses. This compound is often used in the pharmaceutical industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethoxy)benzonitrile typically involves the reaction of 4-fluoro-2-nitrobenzonitrile with trifluoromethoxy reagents under specific conditions. One common method includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and nitrile groups.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitrile group.

Major Products:

    Substitution Reactions: Products include various substituted benzonitriles.

    Reduction Reactions: The major product is 4-fluoro-2-(trifluoromethoxy)benzylamine.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzonitrile
  • 2-Fluoro-4-hydroxybenzonitrile
  • 2,4-Difluorobenzonitrile

Comparison: 4-Fluoro-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. Compared to similar compounds, it exhibits higher reactivity in nucleophilic substitution reactions and greater stability under various conditions .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQQVVYULDWWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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